NF-κB Pathway Inhibition: DeGA F vs. Ganoderic Acid F
Deacetyl-ganoderic-acid-F (DeGA F) significantly inhibited LPS-induced NF-κB pathway activation in BV-2 microglial cells, as evidenced by decreased phosphorylation of IKKα/β and IκBα at concentrations of 2.5 and 5 μg/mL [1]. In contrast, ganoderic acid F (GA-F) has not been reported to inhibit NF-κB signaling in any neural or microglial context; its NF-κB modulation is limited to cancer cell lines where GA-A and GA-H, but not GA-F, showed suppressive effects [2]. This functional divergence represents a key differentiation point for researchers studying neuroinflammatory signaling.
| Evidence Dimension | NF-κB Pathway Inhibition |
|---|---|
| Target Compound Data | DeGA F at 2.5–5 μg/mL inhibits LPS-induced phosphorylation of IKKα/β and IκBα in BV-2 cells |
| Comparator Or Baseline | Ganoderic acid F: No reported NF-κB inhibitory activity in microglial or neural cells |
| Quantified Difference | Qualitative difference: DeGA F active in neural NF-κB inhibition; GA-F inactive |
| Conditions | Murine BV-2 microglial cells, LPS-stimulated (1 μg/mL), 24 h treatment |
Why This Matters
This functional divergence dictates that DeGA F, not GA-F, is the appropriate tool compound for investigating NF-κB-mediated neuroinflammation.
- [1] Sheng, F.; Zhang, L.; Wang, S.; Yang, L.; Li, P. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo. Nutrients 2020, 12, 85. View Source
- [2] Jiang, J.; Grieb, B.; Thyagarajan, A.; Sliva, D. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling. Int. J. Mol. Med. 2008, 21, 577–584. View Source
